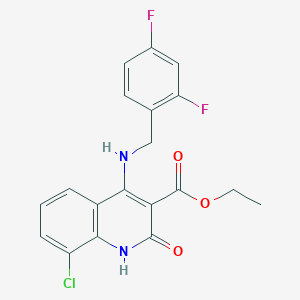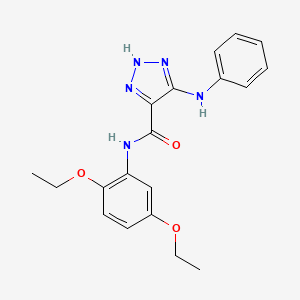
5-anilino-N-(2,5-diethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-diethoxyphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-diethoxyphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to enhance the yield and selectivity.
Substitution Reactions: The phenylamino and diethoxyphenyl groups are introduced through nucleophilic substitution reactions. These reactions typically require the presence of a base, such as potassium carbonate (K2CO3), and are carried out in an organic solvent like dimethylformamide (DMF).
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction. This step often requires the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,5-diethoxyphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4). This reaction can lead to the formation of oxidized derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). These reactions can convert certain functional groups into their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
N-(2,5-diethoxyphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its triazole ring is a versatile scaffold for designing new chemical entities.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. It can be used in assays to investigate enzyme kinetics and binding affinities.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its triazole ring is known for its antimicrobial, antifungal, and anticancer properties.
Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(2,5-diethoxyphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis. The triazole ring can also interact with biological membranes, affecting their permeability and function.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,5-dimethoxyphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide
- N-(2,5-diethoxyphenyl)-5-(methylamino)-1H-1,2,3-triazole-4-carboxamide
- N-(2,5-diethoxyphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxylic acid
Uniqueness
N-(2,5-diethoxyphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern on the triazole ring. The presence of both diethoxyphenyl and phenylamino groups imparts distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable tool in scientific research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C19H21N5O3 |
|---|---|
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
5-anilino-N-(2,5-diethoxyphenyl)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C19H21N5O3/c1-3-26-14-10-11-16(27-4-2)15(12-14)21-19(25)17-18(23-24-22-17)20-13-8-6-5-7-9-13/h5-12H,3-4H2,1-2H3,(H,21,25)(H2,20,22,23,24) |
Clave InChI |
OGJBRESZQIYZBH-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=C(C=C1)OCC)NC(=O)C2=NNN=C2NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


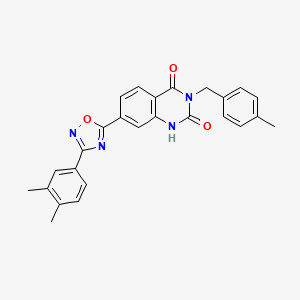
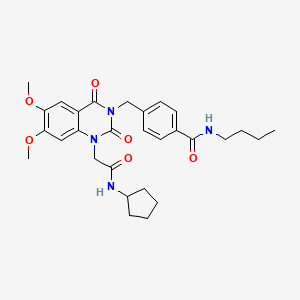
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B11272000.png)
![Ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B11272004.png)
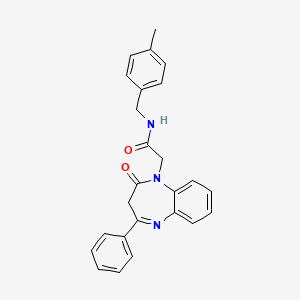
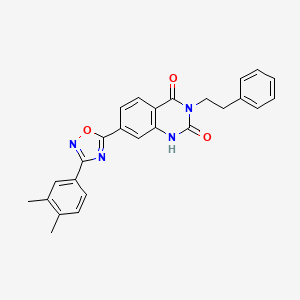
![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B11272015.png)
![N-benzyl-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11272016.png)
![N-(2,5-dimethylphenyl)-2-(9-(4-fluorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/structure/B11272031.png)
![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B11272036.png)
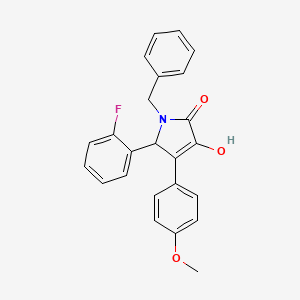
![3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(furan-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B11272040.png)
![N-(2-bromo-4-methylphenyl)-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B11272065.png)
